molecular formula C22H13F9N2O2 B2886308 1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338781-99-0

1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2886308
CAS No.: 338781-99-0
M. Wt: 508.344
InChI Key: OGNKXCOHKPEJGS-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound characterized by the presence of multiple trifluoromethyl groups These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: The compound’s stability and reactivity make it useful in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzyl bromide: A precursor in the synthesis of the target compound.

    4-(Trifluoromethyl)benzyl bromide: Another fluorinated benzyl derivative with similar reactivity.

    3,5-Bis(trifluoromethyl)benzylamine: A related compound with amine functionality.

Uniqueness

1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide stands out due to its combination of trifluoromethyl groups and pyridinecarboxamide structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F9N2O2/c23-20(24,25)13-3-5-16(6-4-13)32-18(34)17-2-1-7-33(19(17)35)11-12-8-14(21(26,27)28)10-15(9-12)22(29,30)31/h1-10H,11H2,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNKXCOHKPEJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F9N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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